molecular formula C6H4FNO2 B1202661 5-Fluoronicotinic acid CAS No. 402-66-4

5-Fluoronicotinic acid

Cat. No.: B1202661
CAS No.: 402-66-4
M. Wt: 141.10 g/mol
InChI Key: BXZSBDDOYIWMGC-UHFFFAOYSA-N
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Description

5-Fluoronicotinic acid is a fluorinated derivative of nicotinic acid, characterized by the presence of a fluorine atom at the 5-position of the pyridine ring. This compound is widely used as a building block in organic synthesis, pharmaceuticals, and agrochemicals due to its unique chemical properties .

Mechanism of Action

Target of Action

5-Fluoronicotinic acid, like its related compound 5-fluorouracil (5-FU), primarily targets cancer cells . The primary targets are the enzymes involved in the synthesis and metabolism of pyrimidines, which are essential components of DNA and RNA .

Mode of Action

This compound, similar to 5-FU, works by inhibiting essential biosynthetic processes and by being incorporated into macromolecules such as DNA and RNA, thereby inhibiting their normal function . The cytotoxicity of 5-FU has been ascribed to the misincorporation of fluoronucleotides into RNA and DNA and to the inhibition of the nucleotide synthetic enzyme thymidylate synthase (TS) .

Biochemical Pathways

The compound affects multiple biological signaling pathways such as Hippo/YAP, Wnt/β-catenin, Hedgehog, NF-kB, and Notch cascades . Non-coding RNAs play a central role in modulating these pathways, affecting cell apoptosis, autophagy, epithelial–mesenchymal transition, and other aspects of cell behavior .

Pharmacokinetics

5-FU is rapidly and completely absorbed after oral administration, and it is metabolized to its active form in the liver and tumor tissues . The pharmacokinetics of this compound might be similar, but further studies are needed to confirm this.

Result of Action

The result of the action of this compound is the inhibition of cancer cell growth. By interfering with the synthesis of DNA and RNA and affecting various cellular pathways, the compound induces cell death and prevents the proliferation of cancer cells .

Action Environment

The action of this compound, like that of 5-FU, can be influenced by various environmental factors. For instance, the expression levels of certain enzymes and non-coding RNAs can affect the response of cells to the compound . Moreover, the compound’s action can be influenced by the tumor microenvironment, including factors such as blood flow and tumor size .

Biochemical Analysis

Biochemical Properties

5-Fluoronicotinic acid plays a significant role in biochemical reactions, particularly in the formation of coordination compounds. It interacts with metal ions such as nickel, cobalt, and cadmium to form metal-organic frameworks and coordination polymers . These interactions are facilitated by the carboxylate and fluorine groups of this compound, which can coordinate with metal centers, leading to the formation of diverse supramolecular structures . Additionally, this compound can engage in hydrogen bonding and π-π stacking interactions, further contributing to its biochemical versatility .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the photoluminescent properties of cadmium(II) derivatives, indicating its potential impact on cellular signaling and communication . Furthermore, the compound’s ability to form coordination complexes with metal ions suggests that it may play a role in modulating enzyme activities and metabolic pathways within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with metal ions and other biomolecules. The carboxylate group of this compound can coordinate with metal centers, leading to the formation of stable complexes . These interactions can result in the inhibition or activation of enzymes, depending on the specific metal ion and the nature of the coordination complex . Additionally, the presence of the fluorine atom in this compound may influence its binding affinity and specificity for certain biomolecules, further modulating its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time due to its stability and degradation properties. Studies have shown that the compound can form stable coordination complexes with metal ions, which may persist over extended periods . The stability of these complexes can be influenced by factors such as pH, temperature, and the presence of other competing ligands .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary depending on the dosage administered. At lower doses, the compound may exhibit minimal toxicity and primarily influence metabolic pathways and enzyme activities . At higher doses, this compound may induce toxic effects, including oxidative stress and histological changes in organs such as the liver, kidneys, and lungs . These adverse effects highlight the importance of careful dosage optimization in experimental settings to minimize potential toxicity while maximizing the compound’s biochemical benefits .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its interactions with metal ions and coordination complexes. The compound can participate in the formation of metal-organic frameworks, which can influence metabolic flux and metabolite levels within cells . Additionally, the presence of the fluorine atom in this compound may affect its metabolic stability and degradation, further modulating its biochemical activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s ability to form coordination complexes with metal ions suggests that it may be actively transported by metal ion transporters or binding proteins . These interactions can influence the localization and accumulation of this compound within specific cellular compartments, potentially affecting its biochemical activity and function .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with biomolecules and cellular compartments. The compound can be directed to specific organelles or compartments through targeting signals or post-translational modifications . For example, its coordination complexes with metal ions may localize to mitochondria or other organelles involved in metabolic processes . Understanding the subcellular localization of this compound is crucial for elucidating its biochemical roles and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Fluoronicotinic acid can be synthesized through various methods. One common approach involves the oxidation of 3-fluoroquinoline to 5-fluoroquinolinic acid, followed by further oxidation to yield this compound . Another method involves the hydrothermal reaction of metal (II) nitrates with this compound and optional ancillary ligands .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoronicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in organic synthesis and pharmaceutical applications .

Scientific Research Applications

5-Fluoronicotinic acid is extensively used in scientific research due to its versatility:

Comparison with Similar Compounds

Comparison: 5-Fluoronicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other fluorinated pyridine derivatives, it exhibits higher reactivity and selectivity in various chemical reactions .

Properties

IUPAC Name

5-fluoropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FNO2/c7-5-1-4(6(9)10)2-8-3-5/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXZSBDDOYIWMGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60193200
Record name 5-Fluoro-3-pyridinecarboxylic acid
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Molecular Weight

141.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

402-66-4
Record name 5-Fluoronicotinic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-3-pyridinecarboxylic acid
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Record name 5-Fluoro-3-pyridinecarboxylic acid
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Record name 5-Fluoronicotinic Acid
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Record name 5-Fluoronicotinic acid
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Synthesis routes and methods

Procedure details

A mixture of 2,6-dichloro-5-fluoro-3-pyridinecarboxylic acid (3.00 g, 0.0143 mol), anhydrous sodium acetate (3.516 g, 0.0429 mol), and 10% palladium-on-carbon (0.300 g) in methanol (50 mL) was hydrogenated at 1 atmosphere hydrogen pressure (balloon) for 18 hours. The reaction was vacuum filtered through a 0.45μ PTFE membrane and the catalyst thoroughly washed with methanol (25 mL). The filtrate was concentrated by rotary evaporation in vacuo. The residue was taken up in ethyl acetate (100 mL) and water (30 mL), the aqueous pH adjusted to 3 with 6N aqueous hydrochloric acid, and the layers separated. The organic phase was washed with water (2×30 mL) and brine (30 mL), then dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. This afforded the title compound as a white solid (1.293 g, 64%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.516 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.3 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
64%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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